molecular formula C20H22N2O4S B2870139 3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 851292-10-9

3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2870139
CAS No.: 851292-10-9
M. Wt: 386.47
InChI Key: MIIQZOFJMUKKOE-UHFFFAOYSA-N
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Description

The compound 3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one (CAS: 851292-10-9) is a structurally complex molecule featuring:

  • A prop-2-en-1-one (α,β-unsaturated ketone) backbone.
  • A piperazine ring at the C1 position, functionalized with a 2-phenylethenesulfonyl group.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-17-7-8-19(26-17)9-10-20(23)21-12-14-22(15-13-21)27(24,25)16-11-18-5-3-2-4-6-18/h2-11,16H,12-15H2,1H3/b10-9+,16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQZOFJMUKKOE-AKYRVGECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Key structural analogs and their differentiating features are summarized below:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 5-Methylfuran, 2-phenylethenesulfonyl-piperazine - High lipophilicity (inferred)
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-Fluorophenyl, furan-2-carbonyl-piperazine - Research applications (e.g., kinase inhibition)
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(furan-2-yl)phthalazin-2(1H)-yl)prop-2-en-1-one Phthalazine, pyrimidine, furan 550.6 Potential anticancer/antimicrobial activity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl-piperazine, 4-fluorophenyl 452.5 Chair-like piperazine conformation; hydrogen bonding in crystals
(E)-3-(5-Methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one Dual 5-methylfuran groups, conjugated enone-piperazine 354.4 High XLogP3 (2.2); rotatable bonds = 4
Key Observations:
  • Piperazine Modifications : The target compound’s 2-phenylethenesulfonyl group distinguishes it from analogs with carbonyl (e.g., furan-2-carbonyl in ) or bulky aryl (e.g., bis(4-methoxyphenyl)methyl in ) substituents. Sulfonyl groups enhance stability and may influence receptor binding .
  • Aryl Substituents : The 5-methylfuran in the target compound likely increases lipophilicity compared to fluorophenyl () or methoxyphenyl groups, which are more polar.
  • Conjugated Systems : The α,β-unsaturated ketone backbone is conserved across analogs, enabling Michael addition reactivity or π-π stacking in biological targets .

Physicochemical Properties

  • Lipophilicity : The target compound’s methylfuran and styrenesulfonyl groups suggest moderate lipophilicity, comparable to the dual-methylfuran analog (XLogP3 = 2.2, ). In contrast, fluorophenyl or pyrimidine-containing analogs (e.g., ) may exhibit lower LogP due to polar substituents.

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